molecular formula C25H24N4O3S B7477000 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide

Cat. No. B7477000
M. Wt: 460.5 g/mol
InChI Key: HMDDZSXOTPTRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide, also known as BIRB 796, is a small molecule inhibitor that targets p38 mitogen-activated protein kinase (MAPK). This compound has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 targets the p38 MAPK signaling pathway, which plays a critical role in various cellular processes, including inflammation, apoptosis, and cell differentiation. N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 inhibits the activity of p38 MAPK by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting tumor cell growth, and protecting neurons against oxidative stress. In addition, N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 has been shown to have a synergistic effect with chemotherapy drugs, making it a potentially valuable addition to cancer treatment regimens.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 in lab experiments is its specificity for the p38 MAPK signaling pathway, which allows for precise targeting of this pathway without affecting other signaling pathways. However, one limitation of using N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for research on N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796, including:
1. Investigating the potential of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
2. Developing more potent and selective inhibitors of the p38 MAPK signaling pathway.
3. Studying the synergistic effects of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 with other drugs in the treatment of cancer.
4. Investigating the potential of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 as a therapeutic agent for autoimmune diseases, such as multiple sclerosis and lupus.
5. Studying the mechanisms underlying the potential neuroprotective effects of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796.

Synthesis Methods

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 involves several steps, including the reaction of 4-(1H-benzimidazol-2-yl)aniline with 4-fluoro-3-nitrobenzoic acid, followed by reduction and cyclization to form the benzimidazole ring. The resulting compound is then reacted with piperidine and sulfonamide to form N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796.

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 has been shown to inhibit the growth of tumor cells and sensitize them to chemotherapy. In inflammation research, N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 has been shown to reduce inflammation and alleviate symptoms of rheumatoid arthritis. In neurodegenerative disorder research, N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 has been shown to protect neurons against oxidative stress and prevent cell death.

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c30-25(19-7-6-8-21(17-19)33(31,32)29-15-4-1-5-16-29)26-20-13-11-18(12-14-20)24-27-22-9-2-3-10-23(22)28-24/h2-3,6-14,17H,1,4-5,15-16H2,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDDZSXOTPTRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.